Metaphosphoric acid

Description

Overview of Metaphosphoric Acid Forms and Nomenclature

This compound is a name that encompasses a family of inorganic compounds with the empirical formula HPO₃. stackexchange.comvedantu.com This formula, however, does not represent a single, stable molecule but rather a class of compounds that exist in cyclic and polymeric forms. sarthaks.com The nomenclature often specifies the particular structure, such as trithis compound for the cyclic trimer.

Cyclic this compound (e.g., Trithis compound, H₃P₃O₉)

Cyclic metaphosphoric acids are ring structures formed by the condensation of phosphoric acid units. fishersci.com The most common and stable of these is trithis compound, with the chemical formula H₃P₃O₉. lookchem.comguidechem.com This molecule consists of a six-membered ring of alternating phosphorus and oxygen atoms, with each phosphorus atom also bonded to one hydroxyl group and one oxygen atom via a double bond. vedantu.comyoutube.com Tetrathis compound (H₄P₄O₁₂) is another example of a cyclic form. nih.gov These cyclic structures are true molecular entities with defined molecular weights and properties. Trithis compound, for instance, is a white, crystalline solid that is highly soluble in water. lookchem.comguidechem.com

| Property | Value |

|---|---|

| Chemical Formula | H₃P₃O₉ lookchem.comguidechem.com |

| Molecular Weight | 239.94 g/mol nih.gov |

| Appearance | White, crystalline solid guidechem.com |

| Solubility in Water | Highly soluble lookchem.com |

| Structure | Cyclic with a P-O-P linkage chemzipper.com |

Polymeric this compound ((HPO₃)n)

Polymeric this compound consists of long chains of repeating HPO₃ units. vedantu.comchemzipper.com It is typically a glassy, colorless solid or a viscous liquid and is strongly hygroscopic. echemi.com This form is produced by heating orthophosphoric acid to temperatures above 300°C. guidechem.comsciencemadness.org The structure consists of a linear chain of phosphorus and oxygen atoms. guidechem.com Unlike the discrete cyclic forms, polymeric this compound is a mixture of polymers of varying chain lengths, and therefore its molecular weight is not fixed. In water, it slowly hydrolyzes to form orthophosphoric acid. echemi.com

| Property | Description |

|---|---|

| Chemical Formula | (HPO₃)n vedantu.comchemzipper.com |

| Appearance | Glassy, colorless solid or viscous liquid echemi.com |

| Hygroscopicity | Strong echemi.com |

| Formation | Heating orthophosphoric acid above 300°C guidechem.comsciencemadness.org |

| Structure | Linear polymer chain vedantu.com |

Single-Molecule Form (HPO₃)

The single-molecule form of this compound, HPO₃, is generally considered a theoretical or transient species. stackexchange.com While the empirical formula for this compound is HPO₃, it does not typically exist as a stable, discrete molecule under normal conditions. stackexchange.comsarthaks.com Instead, it readily polymerizes to form the more stable cyclic or long-chain structures. sarthaks.comchemzipper.com The term "this compound" is often used to refer to the polymeric mixture, and the prefix "meta-" in its name historically denotes the least hydrated form of phosphoric acid, derived by the formal removal of one water molecule from orthophosphoric acid (H₃PO₄ → HPO₃ + H₂O). quora.comquora.com

| Aspect | Information |

|---|---|

| Chemical Formula | HPO₃ nih.gov |

| Molar Mass | 79.98 g/mol webqc.org |

| Existence | Primarily as a transient or theoretical species stackexchange.com |

| Stability | Unstable, readily polymerizes sarthaks.comchemzipper.com |

| Nomenclature Origin | Represents the "meta" form, the least hydrated phosphoric acid quora.comquora.com |

Historical Context of this compound Research

The history of this compound is intertwined with the broader history of the discovery and characterization of phosphorus and its compounds. Phosphorus was first isolated in 1669 by Hennig Brand. wikipedia.org Later, in the 18th century, chemists like Karl Wilhelm Scheele and Johann Gahn established that calcium phosphate (B84403) is a component of bones, which then became a primary source for phosphorus production. wikipedia.org The nomenclature that distinguishes between ortho-, pyro-, and metaphosphoric acids arose from the understanding that these acids represent different degrees of hydration of phosphorus pentoxide. quora.com The term "meta-" was used to denote the acid with the least amount of water. dictionary.com The synthesis of this compound by heating orthophosphoric acid was a key development in understanding the condensation reactions of phosphoric acids. sciencemadness.orgguidechem.com

Significance of this compound in Contemporary Chemical Science

This compound, in its various forms, is a versatile reagent in modern chemistry. Its applications stem from its strong acidity, dehydrating properties, and its ability to act as a phosphorylating agent. guidechem.comcfmot.de It is widely used as a catalyst in organic synthesis, such as in esterification reactions. cfmot.de As a powerful desiccant, it is employed to remove moisture from gases and liquids. cfmot.de In analytical chemistry, it is used for the preparation of buffer solutions and for the precipitation of proteins from biological fluids like blood and urine. cfmot.decfmot.de Furthermore, its ability to chelate metal ions makes it useful in various industrial processes and as a sequestering agent. lookchem.comresearchgate.net Its derivatives, such as sodium hexametaphosphate, are used as water softeners. chemzipper.comchemzipper.com The compound also finds applications in the production of flame retardants, ceramics, and in the pharmaceutical industry. lookchem.com

Structure

3D Structure

Properties

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

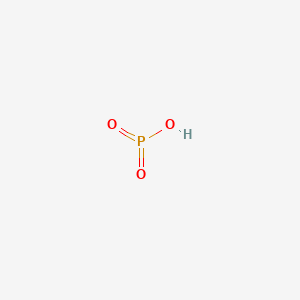

OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO3, HO3P | |

| Record name | Metaphosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metaphosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13566-25-1 (Parent) | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10893985 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS] | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10343-62-1, 37267-86-0 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Metaphosphoric Acid and Its Derivatives

Controlled Polycondensation of Phosphoric Acid Precursors

The synthesis of metaphosphoric acid often involves the controlled removal of water from phosphoric acid precursors. This process, known as polycondensation, can be achieved through thermal dehydration or partial hydration of a more dehydrated precursor like phosphorus pentoxide.

Thermal Dehydration Routes (e.g., from H₃PO₄ or H₄P₂O₇)

Heating orthophosphoric acid (H₃PO₄) or pyrophosphoric acid (H₄P₂O₇) drives off water molecules, leading to the formation of longer phosphate (B84403) chains. When orthophosphoric acid is heated, it first condenses to form pyrophosphoric acid. researchgate.net Further heating above 300°C results in the formation of a glassy, polymeric solid known as this compound, (HPO₃)n. guidechem.com The temperature and duration of heating are critical parameters that influence the degree of polymerization and the final properties of the product.

Heating orthophosphoric acid to approximately 225°C yields pyrophosphoric acid (H₄P₂O₇), and upon further heating to around 316°C, this compound (HPO₃) is formed. sciencemadness.org A study on the dehydration of orthophosphoric acid at 176°C showed a steady-state mixture containing orthophosphate, pyrophosphate, triphosphate, tetraphosphate, and pentaphosphate, indicating the progressive nature of the polymerization. future4200.com

Table 1: Products of Thermal Dehydration of Orthophosphoric Acid at 176°C

| Compound | Percentage of Phosphorus-32 Activity |

| Orthophosphate | 49% |

| Pyrophosphate | 40% |

| Triphosphate | 10% |

| Tetraphosphate | 2% |

| Pentaphosphate | 0.2% |

This table illustrates the distribution of various polyphosphoric acids at a specific temperature, highlighting the complexity of the condensation process.

Partial Hydration of Phosphorus Pentoxide (P₂O₅)

This compound can also be synthesized by the controlled, partial hydration of phosphorus pentoxide (P₄O₁₀). guidechem.com This method involves reacting P₂O₅ with a limited amount of cold water. quora.com Phosphorus pentoxide is a powerful dehydrating agent and the anhydride (B1165640) of phosphoric acid. sciencemadness.orgwikipedia.org The reaction is highly exothermic and must be carefully controlled to achieve the desired degree of hydration, avoiding the complete hydrolysis back to orthophosphoric acid. nih.gov Depending on the amount of water added, the reaction can yield this compound, pyrophosphoric acid, or orthophosphoric acid. atamanchemicals.com

Synthesis of Cyclic this compound Isomers

This compound can exist as cyclic structures, with trithis compound ((HPO₃)₃) and tetrathis compound being common examples. stackexchange.comvedantu.com These cyclic isomers are formed by the condensation of phosphoric acid units into a ring structure. stackexchange.com For instance, trithis compound consists of three linked this compound molecules in a cyclic arrangement. vedantu.comguidechem.com The synthesis of specific cyclic isomers often requires precise control of reaction conditions. For example, in 1963, German chemists Erich Thilo and Ulrich Schülke successfully prepared sodium hexametaphosphate by heating anhydrous sodium trimetaphosphate. wikipedia.org

Derivatization and Functionalization of this compound Structures

The polymeric and cyclic nature of this compound allows for various derivatization and functionalization reactions, leading to a wide range of compounds with specific applications.

Salt Formation (e.g., Sodium Hexametaphosphate)

One of the most significant derivatives of this compound is its salts, with sodium hexametaphosphate (SHMP) being a prominent example. atamanchemicals.comatamankimya.com SHMP is commercially produced by heating monosodium orthophosphate (NaH₂PO₄). atamanchemicals.comatamanchemicals.com This process involves initial dehydration to sodium acid pyrophosphate, followed by further heating to form sodium hexametaphosphate, which is then rapidly cooled. wikipedia.org SHMP is technically a mixture of polymeric metaphosphates and is more accurately termed sodium polymetaphosphate. wikipedia.orgatamanchemicals.comatamankimya.com

Table 2: Common Methods for Sodium Hexametaphosphate Production

| Starting Material | Key Process Steps |

| Monosodium orthophosphate | Rapid heating to above 625°C, followed by rapid chilling. atamanchemicals.comatamanchemicals.com |

| Sodium dihydrogen phosphate | Neutralization of soda ash with phosphoric acid, crystallization, and heating to 620°C for polymerization. asiachmical.com |

| Phosphorus pentoxide and soda ash | Mixing and heating in a graphite crucible, followed by quenching. asiachmical.com |

This interactive table summarizes different industrial approaches to synthesizing this widely used derivative.

Incorporation into Complex Chemical Systems

This compound and its derivatives can be incorporated into more complex chemical systems to modify their properties or to act as reagents and catalysts. Polyphosphoric acid (PPA), a mixture of phosphoric acid oligomers, is a powerful dehydrating agent used in various organic reactions, such as cyclizations and acylations. tandfonline.comccsenet.org

This compound can also form complexes with metal ions, a property utilized in analytical chemistry for the precipitation of proteins. guidechem.com In materials science, it has been used in the preparation of aluminum metaphosphate by reacting it with aluminum oxide, where it acts as a high-strength acid to facilitate a uniform reaction. google.com Furthermore, this compound can be part of complex salts involving amino acids and alkaline earth metals, finding applications in animal feed additives. google.com

Sophisticated Spectroscopic and Computational Characterization of Metaphosphoric Acid

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to probe the intricate structure and chemical environment of metaphosphoric acid and its related species.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-MAS-NMR)

Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is instrumental in characterizing the local environment of phosphorus atoms in solid-state phosphate (B84403) materials, including glasses and gels that incorporate metaphosphate structures. The technique averages out anisotropic interactions, leading to improved spectral resolution. In metaphosphate glasses, ³¹P MAS-NMR spectra are typically interpreted in terms of phosphate Q² tetrahedra, where each phosphorus atom is bonded to two bridging oxygen atoms and two non-bridging oxygen atoms, often associated with a terminal hydroxyl group researchgate.netcapes.gov.br. Chemical shifts in ³¹P MAS-NMR are sensitive to the electronic environment around the phosphorus nucleus, with shifts becoming less shielded (i.e., more positive or less negative) as the degree of polymerization or the nature of the surrounding cations changes capes.gov.br. For instance, in mixed alkali metaphosphate glasses, the ³¹P chemical shifts have been observed to become less shielded with an increasing sodium-to-lithium ratio, attributed to increased paramagnetic deshielding from changes in the average electron density within the P-O bonds capes.gov.br. While direct ³¹P MAS-NMR data for pure this compound is less commonly reported than for its polymeric or glassy forms, the principles are applicable to understanding the fundamental phosphate building blocks researchgate.netresearchgate.net.

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a versatile and non-destructive technique used to identify functional groups and molecular vibrations within this compound. The vibrational spectrum provides a unique fingerprint of the molecule. Characteristic absorption bands associated with this compound and related phosphate species include stretching and bending vibrations of O-H, P=O, P-O, and P-OH bonds nih.govnist.govnih.gov. Specific assignments for this compound have identified bands such as P=O stretching around 1451 cm⁻¹, P-O stretching around 913 cm⁻¹, and POH deformation around 1044 cm⁻¹ nist.gov. FT-IR is also valuable for studying the formation of this compound from the dehydration of phosphoric acid or other phosphorus compounds at elevated temperatures researchgate.net. Furthermore, FT-IR imaging (FTIRI) has been employed to quantify acid phosphate (HPO₄²⁻) substitution in materials like hydroxyapatite, identifying specific subband positions (e.g., 1127 cm⁻¹ and 1110 cm⁻¹) that correlate with the acid phosphate content nih.gov.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of solid materials. While this compound can exist in amorphous or glassy forms, XRD is crucial for characterizing crystalline polymorphs or related crystalline phosphate compounds. The diffraction pattern generated by the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice provides information about the unit cell dimensions, symmetry, and atomic positions ijcmas.com. XRD is a powerful tool for identifying unknown crystalline substances and quantifying the proportions of different crystalline phases in a sample ijcmas.comthermofisher.com. For example, XRD is used to analyze phosphate rocks, identifying mineral phases such as fluoroapatite, calcite, and quartz, which is essential for quality assessment in fertilizer production thermofisher.com. In studies involving this compound as a reagent or component, XRD can confirm the crystalline nature of the resulting products or the presence of specific phosphate phases ksu.edu.samdpi.comresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information from the top few nanometers of a material's surface wikipedia.orgmalvernpanalytical.comeag.com. XPS works by irradiating the sample with X-rays, causing the emission of photoelectrons from core atomic orbitals. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment (oxidation state and bonding) wikipedia.orgmalvernpanalytical.com. For this compound and related phosphorus compounds, XPS can identify the presence of phosphorus and oxygen and distinguish different phosphorus species. For instance, the P 2p spectrum typically shows a binding energy around 133.9 eV for phosphate species (PO₄³⁻) mdpi.com. XPS can also differentiate between phosphorus bonded to oxygen and phosphorus bonded to carbon, or different oxidation states of elements, providing crucial insights into surface chemistry and reactions researchgate.netnih.gov.

Raman Spectroscopy

Raman spectroscopy probes molecular vibrations by inelastic scattering of monochromatic light. It complements FT-IR by providing information on different vibrational modes, particularly those involving symmetric stretching and bending. For this compound and related phosphate species, Raman spectroscopy can identify characteristic vibrational frequencies associated with the phosphate backbone uni.eduosti.govresearchgate.net. Studies on metaphosphate ions suggest vibrational modes related to the breathing vibration of the PO₄ tetrahedron occurring around 1000 cm⁻¹, with other modes observed in the 500-1100 cm⁻¹ range uni.edu. Raman spectroscopy has also been explored as a tool for on-line monitoring of chemical systems, such as phosphoric acid solutions, where changes in spectral features correlate with pH-dependent speciation, enabling accurate pH determination osti.govosti.gov.

Table 3.1.1: Representative FT-IR Vibrational Assignments for this compound

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| OH stretch | 3585.4 | OH stretching | nist.gov |

| PO₂ stretch (asym) | 1451.3 | PO₂ asymmetric stretching | nist.gov |

| PO₂ stretch (sym) | 1192.6 | PO₂ symmetric stretching | nist.gov |

| POH bend/deform | 1044.8 | POH bending/deformation | nist.gov |

| P-O stretch | 913.4 | P-O stretching | nist.gov |

| PO₂ scissors | 447.2 | PO₂ scissors bending | nist.gov |

| PO₂ rock | 412.0 | PO₂ rocking vibration | nist.gov |

| OH torsion | 492.0 | OH torsional vibration | nist.gov |

| OPO₂ OPLA | 428.0 | OPO₂ out-of-plane bending | nist.gov |

Table 3.1.2: Representative XPS Binding Energies for Phosphate Species

| Element/Species | Binding Energy (eV) | Assignment | Reference |

| P 2p | ~133.9 | Phosphate species (e.g., PO₄³⁻) | mdpi.com |

| P 2p | ~131.5 | Phosphorus bonded to carbon (e.g., phosphonate) | researchgate.net |

Computational Chemistry Approaches to this compound Systems

Computational chemistry plays a vital role in understanding the structure, energetics, and reaction mechanisms of this compound, particularly in complex processes like hydration and polymerization. Ab initio methods, such as second-order Møller–Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31+G(d,p), aug-cc-pVTZ), are employed to model the electronic structure and predict properties ulpgc.esresearchgate.net.

Studies on the hydration of this compound have utilized computational approaches to elucidate the reaction pathways and the influence of water molecules. These calculations reveal that the hydration process, leading to phosphoric acid, is significantly affected by the number of explicit water molecules involved. Cooperative effects, where multiple water molecules collectively stabilize transition states and intermediates through hydrogen bonding and pnictogen (O···P) interactions, are observed ulpgc.esresearchgate.net. For instance, the inclusion of additional water molecules can shorten the O···P interaction distance and lower the reaction barrier by approximately 50 kJ/mol researchgate.net. Techniques like Atoms in Molecules (AIM) theory are used to analyze the nature and strength of these non-covalent interactions, providing a deeper understanding of the bonding and reactivity ulpgc.es.

Computational methods also contribute to predicting thermochemical data, such as enthalpies (ΔrH°) and free energies (ΔrG°) of reaction, although discrepancies with experimental values can sometimes arise, necessitating careful validation nist.gov. Furthermore, computational descriptors, including IUPAC names, InChI keys, and SMILES strings, are derived from theoretical calculations and are essential for unambiguous identification and data exchange molinstincts.com. The modeling of polymeric this compound structures and their interactions with other species, such as in catalytic processes, also relies on computational simulations to understand structure-property relationships tandfonline.com.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are pivotal in determining the precise molecular geometry and electronic structure of this compound and its interactions. Studies employing methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31+G(d,p) and aug-cc-pVTZ have been instrumental in this regard researchgate.netresearchgate.netulpgc.esresearchgate.netresearchgate.net. These calculations reveal detailed information about bond lengths, bond angles, and electron distribution, which are crucial for understanding the molecule's reactivity and stability.

For instance, theoretical studies on the hydration of this compound have provided insights into the molecular structure of the reactant. The specific P-O bond lengths and O-P-O angles are sensitive to the extent of hydration. In studies involving one, two, or three explicit water molecules, P···O distances in the reactant structures have been reported to be around 1.778 Å and 1.746 Å, indicating the influence of solvation on the molecular framework researchgate.netulpgc.es. DFT calculations have also identified regions of high electronic density, such as π-holes associated with the phosphorus atom and σ-holes on the acidic hydrogen atom, which are critical for understanding non-covalent interactions ulpgc.es.

Table 1: Selected Geometric Parameters in this compound Hydration Studies

| Parameter | Value (Å or °) | Computational Level | Reference |

| P···O distance | 1.778 | MP2/6-31+G(d,p) | researchgate.netulpgc.es |

| P···O distance | 1.746 | MP2/6-31+G(d,p) | researchgate.netulpgc.es |

| O-P-O angle | Varies | MP2/6-31+G(d,p) | researchgate.netulpgc.es |

Note: Specific O-P-O angles are not consistently reported across all studies in a manner suitable for a single table entry without further context on the specific conformer or hydration state.

Investigation of Hydration Processes and Intermediates

The hydration of this compound (HPO₃) to form phosphoric acid (H₃PO₄) is a key reaction pathway investigated computationally. Theoretical studies have explored mechanisms involving explicit water molecules and continuum solvation models (like PCM) to simulate the effect of bulk water researchgate.netresearchgate.netulpgc.esresearchgate.net. These investigations reveal that the reactant structure is significantly influenced by the number of water molecules involved.

The hydration process can proceed through various pathways, including dissociative and associative mechanisms. A dissociative mechanism may involve the formation of a metaphosphate ion (PO₃⁻) intermediate, while an associative mechanism might involve a pentacoordinated intermediate. Studies suggest that water molecules can assist in proton transfer, often forming six-membered ring transition states, which are more stable than four-membered ring transition states in non-assisted pathways researchgate.netresearchgate.netacs.org. The reaction barrier for hydration can decrease substantially, by up to 50 kJ/mol, with the inclusion of multiple water molecules researchgate.netulpgc.es.

Analysis of Pnictogen Interactions and Cooperativity Effects

Pnictogen interactions, particularly the O···P interaction, play a significant role in the hydration mechanisms of this compound researchgate.netulpgc.esresearchgate.net. These non-covalent interactions, arising from electrostatic attractions between electron-deficient regions (holes) on the pnictogen atom (phosphorus) and electron-rich regions, are crucial for stabilizing transition states and influencing reaction barriers.

The inclusion of multiple water molecules in the hydration process leads to pronounced cooperativity effects researchgate.netulpgc.es. This cooperativity manifests as a shortening of the O···P pnictogen interaction and a simultaneous reduction in the reaction barrier. For instance, the O···P distance shortens as more water molecules are incorporated, and this enhanced interaction contributes to a lower activation energy for the hydration reaction researchgate.netulpgc.es. These cooperative effects are fundamental to understanding how solvent molecules collectively facilitate chemical transformations.

Reaction Electronic Flux Analysis in Hydration Mechanisms

Reaction Electronic Flux (REF) analysis is a powerful computational tool used to dissect the electron redistribution during chemical reactions acs.orgacs.org. For the hydration of this compound, REF analysis has demonstrated that the primary changes in electronic activity and reactive events are concentrated within the transition state (TS) region researchgate.netresearchgate.netulpgc.es. In contrast, the reactant and product states are typically found to reside in a "zero-flux regime," indicating a stable electronic configuration researchgate.netresearchgate.netulpgc.es. This analysis helps to precisely locate the critical moments of bond breaking and formation along the reaction coordinate.

Thermal Analysis for Characterization of this compound Polymers and Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition behavior of materials, including polymers and their derivatives that may involve this compound.

Thermogravimetric Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) monitors the change in mass of a sample as a function of temperature or time, while Differential Thermal Analysis (DTA) detects thermal transitions by measuring the temperature difference between a sample and a reference slideshare.netuomustansiriyah.edu.iqncsu.edu. These techniques are valuable for identifying decomposition temperatures, stages of degradation, and the formation of char residues.

In the context of phosphorus-containing polymers, thermal decomposition can lead to the formation of phosphoric acid species, including this compound researchgate.netasianpubs.org. For example, the pyrolysis of certain phosphazene derivatives under oxygen-rich conditions can yield phosphoric acid, which subsequently decomposes into pyrophosphoric acid and this compound. These acidic species can then promote char formation on the surface of the polymer, acting as a flame retardant mechanism by insulating the material from heat and oxygen researchgate.netasianpubs.org.

While direct TGA data for pure this compound polymers is less commonly detailed in general literature compared to its role as a decomposition product or catalyst, studies on related materials provide context. For instance, TGA of a poly(cyclotriphosphazene-ferrocene) derivative showed an initial degradation temperature around 170-200 °C, a maximum thermal decomposition rate around 250 °C, and a char residue of approximately 25% at 700 °C asianpubs.org. These parameters highlight the thermal stability characteristics of materials where this compound can be involved in decomposition pathways.

Table 2: Representative TGA Data for a Phosphorus-Containing Polymer Derivative

| Property | Value | Conditions/Method | Reference |

| Initial Degradation Temperature | 170-200 °C | Air | asianpubs.org |

| Maximum Thermal Decomposition Rate Temp. | 250 °C | Air | asianpubs.org |

| Char Residue at 700 °C | ~25.35 % | Air | asianpubs.org |

Note: This data pertains to a poly(cyclotriphosphazene-ferrocene) derivative, illustrating the thermal behavior in systems where this compound can be formed during pyrolysis.

Compound List:

this compound (HPO₃)

Phosphoric acid (H₃PO₄)

Pyrophosphoric acid

Metaphosphate ion (PO₃⁻)

Phosphorus pentoxide (P₂O₅)

Polyphosphoric acid (PPA)

Cyclotriphosphazene

Ferrocene

Poly(cyclotriphosphazene-ferrocene)

Silane-grafted polyolefin

Dibutyltin dilaurate

Acetic acid

Ketene

Acetic anhydride (B1165640)

Triethylphosphate

Phosphorus nitrogen bonds

P-O-P bonds

Phosphorus oxoacids

Nitryl derivatives

Halogen bonds

Hydrogen bonds

Tetrel bonds

Pnictogen bonds

Methyl phosphate anion

Glucosamine

Copper ions (Cu²⁺)

Aluminosilicate oligomers

Metal cations

Reaction Mechanisms and Chemical Reactivity of Metaphosphoric Acid

Hydrolysis Pathways and Kinetics of Metaphosphoric Acid

This compound is the singly anhydrous version of orthophosphoric acid and readily undergoes hydrolysis. researchgate.net In aqueous solutions, it exists as a mixture of various chain and ring phosphoric acids. jst.go.jp The study of its hydrolysis is crucial for understanding its stability and its transformation into other phosphoric acid species.

HPO₃ + H₂O → H₃PO₄

Theoretical studies of the hydration process show that the reaction mechanism is highly dependent on the number of water molecules present. ulpgc.es The presence of one, two, or three explicit water molecules acting as reactants or bridges significantly influences the reaction profile. ulpgc.es

In an aqueous solution, commercial this compound is a complex mixture of various chain phosphoric acids (from orthophosphoric acid to long-chain polymers) and cyclic species like trithis compound. jst.go.jp The hydrolytic degradation of this mixture is a stepwise process. Initially, longer-chain polyphosphoric acids and cyclic forms degrade to form orthophosphoric acid (P₁) and pyrophosphoric acid (P₂). jst.go.jp Ultimately, all forms are hydrolyzed to orthophosphoric acid as the final, stable product. jst.go.jp The complete hydrolysis of all condensed forms can be a slow process, with studies showing that even after 120 days, some coiled-chain phosphoric acids may remain. jst.go.jp

Table 1: Hydrolysis Progression of this compound Species

| Initial Species | Intermediate Products | Final Product |

|---|---|---|

| Long-chain polyphosphoric acids | Shorter-chain polyphosphates, Pyrophosphoric acid | Orthophosphoric acid |

| Cyclic metaphosphates (e.g., Trithis compound) | Linear polyphosphates |

The rate of hydrolysis of this compound and its polymeric forms is significantly influenced by catalysts and environmental conditions such as pH and temperature.

Catalysis: The hydrolysis can be catalyzed by acids and bases. nih.gov Metallic ions, in particular, can accelerate the degradation process. For instance, the rate of degradation of this compound in a solution containing ascorbic acid and a metallic ion (like Cu²⁺ or Fe³⁺) is considerably faster than that of this compound alone. jst.go.jp The catalytic activity of different metal ions varies, with Ce⁴⁺ ions showing remarkable activity for phosphate (B84403) hydrolysis. nih.gov The mechanism often involves the metal ion activating the phosphate substrate. nih.gov

Environmental Factors:

pH: The pH of the solution has a strong impact on the rate of hydrolysis of phosphate esters. nih.govnih.gov Studies on related phosphate compounds show that even modest increases in pH can significantly alter the hydrolysis rate. nih.gov

Temperature: The rate of hydrolysis is dependent on temperature. iaea.org For example, studies on the hydrolysis of DNA catalyzed by Ce⁴⁺ ions showed a large jump in the reaction rate between 40°C and 50°C. nih.gov

Table 2: Factors Influencing this compound Hydrolysis

| Factor | Effect on Hydrolysis Rate | Example/Mechanism |

|---|---|---|

| Acid/Base Catalysis | Increases rate | General acid-base catalysis mechanisms. nih.gov |

| Metallic Ions (e.g., Cu²⁺, Ce⁴⁺) | Increases rate | Metal ion coordinates to the phosphate group, activating it for nucleophilic attack. jst.go.jpnih.gov |

| pH | Rate is pH-dependent | Affects the protonation state of the phosphate species and the concentration of OH⁻ nucleophile. nih.govnih.gov |

| Temperature | Increases rate with increasing temperature | Provides the necessary activation energy for the reaction. nih.goviaea.org |

Role as a Dehydrating Agent in Organic Synthesis

This compound, and more commonly its polymeric form, polyphosphoric acid (PPA), are powerful dehydrating agents and acid catalysts used in a variety of organic reactions. electronicsandbooks.com PPA is an equilibrium mixture of several phosphoric acid oligomers. tandfonline.com Their effectiveness stems from their ability to promote reactions that involve the elimination of water.

Polyphosphoric acid is widely used to effect cyclodehydration reactions to form cyclic ketones and various heterocyclic systems. electronicsandbooks.com

Cyclic Ketones: PPA can catalyze the intramolecular acylation of carboxylic acids to form cyclic ketones. For example, γ-phenylbutyric acid can be cyclized to α-tetralone in good yield. electronicsandbooks.com This method is often preferred over the Friedel-Crafts method as it is a one-step process. electronicsandbooks.com

Heterocyclic Compounds: The synthesis of phosphorus-containing heterocycles is an area of significant research. mdpi.comumsl.edu While specific examples using solely HPO₃ are less common, the broader class of phosphoric acids is integral to these syntheses. For instance, chiral phosphoric acids have been used to catalyze asymmetric amination of α-substituted cyclic ketones, which are precursors to N-containing heterocyclic compounds. nih.govnih.gov PPA is also effective in the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines. electronicsandbooks.com

Phosphoric acid derivatives serve as effective catalysts for acetylation reactions. The acetylation of salicylic acid to form aspirin, for example, can be catalyzed by phosphoric acid. quora.comresearchgate.net The acid acts by protonating the acetic anhydride (B1165640), making it a more reactive acetylating agent. quora.combyjus.com

A proposed mechanism for phosphoric acid-catalyzed acylation of alcohols involves the in-situ generation of diacylated mixed anhydrides, which act as efficient acyl transfer reagents. nih.govresearchgate.net This highlights the role of phosphoric acid not just as a Brønsted acid but as an active participant in the reaction pathway.

Beckmann Rearrangement: This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide. wikipedia.orgadichemistry.com Polyphosphoric acid (PPA) is a commonly employed catalyst for this reaction, alongside other strong acids like sulfuric acid and phosphorus pentachloride. wikipedia.orgadichemistry.comlscollege.ac.in The archetypal example is the conversion of cyclohexanone oxime to caprolactam, a precursor for Nylon 6. wikipedia.orglscollege.ac.in The acid facilitates the rearrangement by protonating the oxime's hydroxyl group, converting it into a good leaving group. youtube.com

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid (or its derivatives) to an isocyanate. drugfuture.comquora.comwikipedia.org The rearrangement can be promoted by forming a phosphoryl derivative of the hydroxamic acid. drugfuture.comquora.com In a one-step version of the Lossen rearrangement, polyphosphoric acid can react with aromatic carboxylic acids in the presence of hydroxylamine to produce aromatic amines. unacademy.com The PPA is believed to activate the intermediate hydroxamic acid by phosphorylation, which then undergoes the rearrangement. unacademy.com

Catalytic Applications and Mechanisms

This compound, particularly as PPA, is a prominent catalyst in a variety of organic reactions due to its strong acidity and dehydrating properties.

To overcome issues associated with the viscosity and corrosive nature of PPA, heterogeneous catalysts have been developed by supporting it on inert materials like silica (SiO₂). PPA-SiO₂ has emerged as an efficient, reusable, and environmentally benign solid acid catalyst. This supported catalyst offers several advantages, including ease of handling, simplified product work-up, and catalyst recovery and regeneration.

PPA-SiO₂ has been successfully employed in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. In these reactions, the catalyst facilitates the cyclization step via an α-amidoalkylation reaction. The acidic sites on the PPA-SiO₂ surface activate the reactants, promoting the necessary bond formations. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.

| Catalyst | Reactant | Temperature (°C) | Time (h) | Yield (%) |

| PPA-SiO₂ (Run 1) | N-(3,4-dimethoxyphenethyl)-N-tosyl-2-phenylacetamide | 80 | 1 | 85 |

| PPA-SiO₂ (Run 2) | N-(3,4-dimethoxyphenethyl)-N-tosyl-2-phenylacetamide | 80 | 1 | 83 |

| PPA-SiO₂ (Run 3) | N-(3,4-dimethoxyphenethyl)-N-tosyl-2-phenylacetamide | 80 | 1 | 82 |

This interactive table showcases the reusability of the PPA-SiO₂ catalyst in the synthesis of a tetrahydroisoquinoline derivative.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in synthetic chemistry. Phosphoric acids are effective catalysts for several MCRs.

Mannich Reaction : The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound (a Mannich base) from an amine, an aldehyde (like formaldehyde), and an enolizable carbonyl compound. Under acidic conditions, the mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. The acid catalyst, such as a cyclic phosphoric acid, facilitates this step. The enol form of the third component then performs a nucleophilic attack on the iminium ion, leading to the final product. Chiral phosphoric acids have been developed to catalyze asymmetric Mannich reactions, yielding products with high enantioselectivity.

Tetrahydropyridine Synthesis : The synthesis of tetrahydropyridine derivatives can be achieved through a one-pot multi-component reaction involving an aniline, an aldehyde, and a β-ketoester, often under acid catalysis. Polyphosphoric acid, particularly in its supported form (PPA-SiO₂), can catalyze the synthesis of related heterocyclic systems like tetrahydroisoquinolines through similar principles of activating carbonyls and promoting cyclization. The acid facilitates the initial condensation reactions and the final ring-closing dehydration step.

Solid phosphoric acid catalysts, which are a form of supported polyphosphoric acid, are used industrially in olefin polymerization. They are employed to produce polymers from olefinic hydrocarbons. The mechanism involves the protonation of the olefin's double bond by the strong acid catalyst, which generates a carbocation. This carbocation then acts as an electrophile, attacking another olefin monomer. The process continues in a chain reaction, leading to the formation of a long polymer chain. The reaction is terminated when the carbocation is neutralized, often through the loss of a proton.

Interactions with Biological Molecules: Protein Precipitation Mechanisms

This compound is used in biochemical analysis for the deproteinization of biological samples, such as blood or ruminal fluid. The precipitation of proteins by acids is a fundamental technique to separate them from solution. The underlying mechanism involves the disruption of the forces that keep the protein soluble.

Proteins maintain their solubility in aqueous solutions due to a hydration layer of water molecules and the net charge on their surface, which creates repulsive electrostatic forces between molecules. The mechanism of acid-induced precipitation involves two primary actions:

Neutralization of Surface Charge : The addition of a strong acid like this compound lowers the pH of the solution. As the pH approaches the protein's isoelectric point (pI), the net surface charge of the protein decreases. This reduction in charge diminishes the electrostatic repulsion between protein molecules, allowing attractive forces to dominate and leading to aggregation.

Disruption of the Solvation Layer : The acid protonates basic amino acid residues on the protein surface, altering its interaction with the surrounding water molecules. This disrupts the stabilizing hydration shell that surrounds the protein. With the repulsive forces weakened and the hydration layer stripped away, hydrophobic patches on the protein surfaces can interact, causing the proteins to aggregate and precipitate out of the solution.

While effective, it has been noted that this compound can sometimes yield inconsistent protein precipitation results across different sample types.

Applications of Metaphosphoric Acid in Materials Science and Engineering

Advanced Ceramic Materials and Coatings

Metaphosphoric acid and its derivatives are instrumental in the formation of advanced ceramic materials and coatings, primarily through their reactions with metal oxides. These reactions lead to the formation of robust phosphate-bonded ceramics.

Hydrolysis Products with Metal Oxides (e.g., Magnesium Oxide)

The reaction between magnesium oxide (MgO) and phosphoric acids is a cornerstone in the development of chemically bonded phosphate (B84403) ceramics. While much of the literature focuses on orthophosphoric acid, the underlying chemistry involves the formation of phosphate chains and networks, akin to the structure of this compound. The process involves an acid-base reaction where the metal oxide reacts with the phosphate species to form a ceramic binder.

In these systems, magnesium oxide is mixed with a phosphate precursor, which can be prepared from various phosphoric acids. The reaction of MgO with phosphoric acid is exothermic and results in the formation of magnesium phosphate hydrates, such as newberyite (MgHPO₄·3H₂O), which contribute to the setting and hardening of the ceramic. mdpi.comgoogle.commdpi.com The resulting magnesium phosphate cements are noted for their rapid setting times and high early strength. cas.cz The final properties of the ceramic, such as its porosity and compressive strength, are influenced by factors like the reactivity of the MgO and the specific phosphate precursors used. mdpi.comcas.cz

While direct use of this compound is not extensively detailed in readily available literature for this specific application, the formation of polyphosphate chains, which are essentially the building blocks of this compound, is a key aspect of the curing process in phosphate-based ceramics.

Sol-Gel Synthesis of Modified Materials

The sol-gel process is a versatile method for creating a wide range of materials, including thin films, nanoparticles, and porous structures. This compound and its precursors can be integrated into sol-gel systems to modify the properties of the final materials, such as silica and alumina-based composites.

Silica Films and Nanocomposites

In the sol-gel synthesis of silica films, phosphorus compounds are utilized to enhance properties like adhesion and to form cross-linked networks. One notable study reveals that during the heat treatment of silica films prepared from a sol containing orthophosphoric acid, the acid undergoes polycondensation reactions to form chains of this compound. This in-situ generated this compound then reacts with the surface silanol (Si-OH) groups of the colloidal silica particles and the substrate. This reaction results in the formation of numerous silicon-oxygen-phosphorus (Si-O-P) cross-linkages, which significantly improves the properties of the resulting film. researchgate.net

This process highlights the role of this compound as a key intermediate in creating a robust, cross-linked inorganic polymer network. The formation of these Si-O-P bonds enhances the mechanical durability and thermal stability of the silica coatings. While the direct use of this compound as a starting catalyst in silica sol-gel synthesis is not as commonly documented, its formation and subsequent reaction are crucial in specific applications.

Alumina and Mixed Metal Oxides

This compound and its related phosphate species play a significant role in the sol-gel synthesis of alumina and mixed metal oxides, leading to the formation of aluminum phosphates with tailored properties. Research has shown that the reaction of an alumina-gel with phosphoric acid can yield a significant amount of aluminum metaphosphate products. ubc.caresearchgate.net

The ratio of aluminum to phosphorus and the heat treatment conditions are critical factors that determine the final phosphate phases formed, which can range from orthophosphates to metaphosphates. ubc.caresearchgate.net For instance, reacting an alpha-alumina/alumina-gel composite with phosphoric acid in a 1:1 Al:P ratio resulted in an increased quantity of aluminum metaphosphate products compared to using alpha-alumina or alumina-gel alone. ubc.caresearchgate.net This indicates that the nature of the alumina precursor in the sol-gel process influences the formation of metaphosphate structures. These aluminum phosphate materials, including those with metaphosphate linkages, are important for applications in catalysis and as ceramic binders due to their unique structural and chemical properties. rsc.org

Modification of Polymeric Materials

This compound can be employed to chemically modify the surface of polymeric materials, thereby introducing new functionalities and enhancing their intrinsic properties. A prime example of this is the phosphorylation of cellulose.

Phosphorylation of Cellulose for Adsorptive Properties

The introduction of phosphate groups onto the cellulose backbone, a process known as phosphorylation, can dramatically enhance its ability to adsorb pollutants, particularly heavy metal ions, from aqueous solutions. This modification increases the number of active binding sites on the cellulose surface.

Studies have shown that phosphorylated cellulose exhibits a significantly higher adsorption capacity for various metal ions compared to its unmodified counterpart. mdpi.comresearchgate.netnih.gov For instance, phosphorylated cellulose paper has demonstrated a remarkable maximum adsorption capacity for cadmium (Cd²⁺) ions, reaching as high as 479 mg per gram of adsorbent. researchgate.netnih.gov The primary mechanisms responsible for this enhanced adsorption are believed to be ion exchange and electrostatic attraction between the negatively charged phosphate groups and the positively charged metal ions. researchgate.netnih.gov

The phosphorylation process imparts a higher surface charge and can increase the specific surface area of the cellulose, further contributing to its improved adsorptive performance. researchgate.net Research has explored various phosphorylating agents, and while phosphoric acid is commonly used, the fundamental reaction involves the esterification of the hydroxyl groups of cellulose with phosphate moieties. This modification has proven effective for the removal of not only heavy metals but also organic dyes from wastewater. researchgate.net

Below is a data table comparing the adsorption capacities of unmodified and phosphorylated cellulose for various pollutants.

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) |

| Unmodified Microcrystalline Cellulose | Methylene Blue | 15.29 |

| Phosphorylated Microcrystalline Cellulose | Methylene Blue | 284.03 |

| Unphosphorylated Kraft Pulp | Methylene Blue | 13 - 30 |

| Phosphorylated Kraft Pulp | Methylene Blue | 156 - 291 |

| Unphosphorylated Kraft Pulp | Copper (Cu²⁺) | ~40 |

| Phosphorylated Kraft Pulp | Copper (Cu²⁺) | ~40 |

| Phosphorylated Cellulose Paper | Cadmium (Cd²⁺) | 479 |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Flame Retardant Materials

This compound and its precursors, such as ammonium polyphosphate (APP), play a significant role as flame retardants, primarily by acting in the condensed (solid) phase of a material during combustion. flameretardants-online.comcnrs.fr Their mechanism involves thermal degradation into phosphoric acid, which then polymerizes to form polyphosphoric acid, creating a protective char layer. flameretardants-online.comcnrs.fr This process involves several key actions:

Acid Catalysis: Phosphorus-containing flame retardants serve as acid catalysts during pyrolysis. mdpi.com They promote the esterification and dehydration of the polymer, leading to the formation of unsaturated compounds and subsequent charring. cnrs.frmdpi.com

Protective Layer Formation: The generated polyphosphoric acid, a non-volatile substance, forms a glassy coating on the carbonaceous char layer. cnrs.fr This shield insulates the underlying polymer from the heat and oxygen, inhibiting further pyrolysis and combustion. cnrs.fr

Improved Thermal Stability: The incorporation of phosphorus enhances the thermo-oxidative stability of the char at high temperatures, making the protective layer more robust. mdpi.com

Research findings have demonstrated the effectiveness of phosphorus-based flame retardants in various materials. For instance, treating carbon fibers with phosphoric acid can lead to a phase transition to P₂O₅ at high temperatures, which delays the degradation of the fibers and improves flame retardancy. mdpi.com In one study, carbon fibers treated with phosphoric acid achieved a limited oxygen index (LOI) of over 52.8% and a V0 rating in the UL-94 test, indicating significant flame retardancy. mdpi.com

Similarly, modifying wheat starch with a phosphate/urea system has produced effective biopolymer-based flame retardants for wood fibers. mdpi.com These modified starches incorporate protective phosphate groups (up to 38 wt.%) and can achieve fire protection efficiencies comparable to commercial flame retardants. mdpi.com

Table 1: Effect of Phosphoric Acid Treatment on Carbon Fiber Nonwoven Fabric

| Phosphoric Acid Concentration (wt. %) | Limited Oxygen Index (LOI) (%) | UL-94 Test Result |

| 0 | 20.8 | Fail |

| 0.1 | 36.4 | V2 |

| 0.3 | 48.6 | V0 |

| 0.5 | 52.8 | V0 |

| 1.0 | 54.2 | V0 |

Data sourced from a study on the effect of phosphoric acid on carbon fiber flame retardancy. mdpi.com

Asphalt and Bitumen Modification

Polyphosphoric acid (PPA), a condensed form of phosphoric acid, has been utilized since the 1970s to chemically modify asphalt binders. dot.gov Its primary function is to enhance the rheological properties of asphalt, particularly at high temperatures, without negatively impacting its low-temperature performance. dot.govresearchgate.net This modification is crucial for improving the durability and performance of asphalt pavements.

The addition of PPA to bitumen results in several beneficial changes:

Increased Stiffness: PPA significantly increases the stiffness of asphalt at high service temperatures, which helps in resisting rutting. researchgate.netphosphatesfacts.org This is reflected in a higher complex modulus (G*) value in dynamic shear rheometer (DSR) tests. phosphatesfacts.org

Improved Rheology: The modification leads to a higher complex modulus (G) and a lower phase angle (δ), indicating a more elastic and less viscous behavior at high temperatures. phosphatesfacts.org The G/sinδ ratio, a key parameter for rutting resistance in Superpave performance grading (PG), increases with the addition of PPA. phosphatesfacts.org

Chemical Interaction: PPA is believed to react with asphaltenes, the complex high-molecular-weight components in asphalt. researchgate.net This interaction increases the asphaltene content and affects their aggregation through hydrogen bonding, contributing to the binder's increased stiffness. researchgate.netphosphatesfacts.org

Research has shown that PPA modification can significantly improve the high-temperature performance grade of asphalt binders. dot.gov It is often used in combination with polymer modifiers like styrene-butadiene-styrene (SBS) to further enhance the properties of the binder. researchgate.netphosphatesfacts.org Studies using atomic force microscopy have revealed that PPA reacts chemically with asphalt components, leading to better high-temperature performance, aging resistance, and fatigue characteristics. researchgate.net

Table 2: Impact of Polyphosphoric Acid (PPA) on Asphalt Binder Properties

| PPA Content (%) | Penetration (dmm) at 25°C | Softening Point (°C) | Viscosity (Pa·s) at 60°C |

| 0 | 65 | 48.5 | 185 |

| 0.4 | 52 | 53.0 | 350 |

| 0.8 | 45 | 56.5 | 580 |

| 1.2 | 41 | 60.0 | 890 |

This table illustrates typical changes in conventional asphalt properties with the addition of PPA. phosphatesfacts.org

Analytical Methodologies Involving Metaphosphoric Acid

Role as a Reagent in Chemical Analysis

Metaphosphoric acid's function as a reagent is critical in the accurate determination of various compounds in complex matrices.

This compound plays a crucial role as a stabilizing agent in the analysis of ascorbic acid (Vitamin C). Its primary function is to prevent the oxidation of ascorbic acid, which is highly susceptible to degradation, especially in the presence of enzymes and metal ions. sigmaaldrich.comcaymanchem.com By creating an acidic environment, this compound inactivates oxidative enzymes and chelates metal ions like copper and iron, which catalyze ascorbic acid oxidation. sigmaaldrich.comjst.go.jp

Solutions of this compound, often in combination with acetic acid, are widely used as extracting agents for ascorbic acid from various food matrices, including fruits and vegetables. researchgate.neticia.es For instance, a solution containing 3% this compound and 8% acetic acid has been shown to yield high recovery rates for ascorbic acid in tropical fruits. icia.es The stability of ascorbic acid in this compound solutions allows for accurate quantification using methods such as titration with 2,6-dichlorophenolindophenol or high-performance liquid chromatography (HPLC). scielo.brsci-hub.se

Table 1: Comparison of Extracting Solutions for Ascorbic Acid Analysis in Tropical Fruits

| Extracting Solution | Mean Recovery (%) | Precision (RSD %) |

|---|---|---|

| 3% this compound - 8% Acetic Acid | 99 ± 6 | 5.94 - 12.8 |

| 0.1% Oxalic Acid | 39.9 ± 9.1 (unripe banana) to 72 ± 13 (ripe mango) | Not specified |

Data sourced from a comparative study on analytical methods for vitamin C extraction. icia.es

In the analysis of biological samples such as blood, serum, and tissue homogenates, the presence of proteins can interfere with the determination of small molecule analytes. This compound is an effective reagent for the deproteinization of these samples. caymanchem.comguidechem.com It causes proteins to precipitate out of solution, allowing for their removal by centrifugation or filtration, resulting in a clear supernatant containing the analyte of interest. caymanchem.com

This protein precipitation step is essential in sample preparation for various assays, including the determination of vitamins and other small biomolecules. caymanchem.commdpi.com For example, in the analysis of ascorbic acid in biological fluids, this compound is used to prepare a clear, protein-free filtrate before analysis. The mechanism of protein precipitation by acids like this compound involves the disruption of the protein's hydration shell, which leads to aggregation and precipitation as the protein's surface charges are altered. guidechem.com

Beyond vitamin analysis, this compound is employed as a reagent in the determination of other analytes. A notable application is in the analysis of glutathione, a critical antioxidant in biological systems. sigmaaldrich.combioassaysys.com In glutathione assays, this compound is used for the deproteinization of samples such as whole blood, cell lysates, and tissue homogenates. sigmaaldrich.comcaymanchem.combioassaysys.com This step is crucial for removing protein interference and ensuring the stability of glutathione during the analysis. cellbiolabs.com A 5% this compound solution is commonly used to precipitate proteins, which are then separated by centrifugation. sigmaaldrich.comcaymanchem.com

This compound is also utilized in the colorimetric determination of urea. In methods involving diacetyl monoxime, a mixture of strong acids, including phosphoric acid, is used. nih.govgoogle.comweebly.complos.org The addition of phosphoric acid helps to stabilize the colored product formed in the reaction, preventing photosensitivity and allowing for accurate spectrophotometric measurement. nih.govplos.org While the provided outline mentions cyanuric acid, extensive searches did not yield specific methods utilizing this compound for its determination.

Chromatographic Methods Utilizing this compound (e.g., HPLC-UV-VIS-ESI-MS/MS)

This compound is utilized in chromatographic methods, particularly as a component of the mobile phase or extraction solution in High-Performance Liquid Chromatography (HPLC). Its primary role is to maintain a low pH, which can improve the retention and peak shape of certain acidic analytes, and to stabilize compounds like ascorbic acid during analysis. icia.esscielo.brsci-hub.se

In the HPLC analysis of ascorbic acid, this compound is often included in the mobile phase to ensure the stability of the vitamin throughout the chromatographic run. mdpi.com For example, a mobile phase containing 20 mM ammonium dihydrogen phosphate (B84403) and 0.015% (w/v) this compound at a pH of 3.5 has been used for the determination of vitamin C in fruit samples. mdpi.com However, the use of non-volatile inorganic acids like phosphoric and this compound in liquid chromatography-mass spectrometry (LC-MS) can be problematic, as they can contaminate the ion source and suppress the signal. hplc.euhalocolumns.comshimadzu.com Therefore, for LC-MS applications, volatile acids like formic acid are generally preferred. hplc.euhalocolumns.com Nevertheless, this compound has been used in sample preparation for methods involving HPLC with UV-Vis and electrospray ionization tandem mass spectrometry (ESI-MS/MS) detection, where its stabilizing properties during extraction are critical. mdpi.com

Table 2: Example of an HPLC-UV Method Utilizing this compound

| Parameter | Condition |

|---|---|

| Analyte | Ascorbic Acid |

| Sample Matrix | Fruit |

| Extraction Solution | 10% (v/v) perchloric acid and 1% (w/v) this compound |

| Mobile Phase | 20 mM ammonium dihydrogen phosphate, 0.015% (w/v) this compound, pH 3.5 |

| Detection | UV at 254 nm |

Data from a study on the compositional differentiation of Opuntia spp. fruit varieties. mdpi.com

Development and Optimization of Extraction and Sample Preparation Procedures

The development and optimization of extraction and sample preparation procedures are critical for accurate analytical results, and this compound is a key reagent in many of these methods. Its primary role is to extract and stabilize acid-labile compounds, particularly ascorbic acid, from complex food and biological matrices. icia.esscielo.br

Optimization of these procedures often involves evaluating different concentrations of this compound and its combination with other reagents to achieve the highest analyte recovery and stability. icia.esscielo.br For example, studies have compared the efficacy of different extracting solutions, such as 4.5% this compound, a combination of 3% this compound with 8% acetic acid, and other acid mixtures, for the analysis of vitamin C in vegetables. researchgate.netscielo.br The choice of extraction solution can significantly impact the recovery of the analyte and depends on the specific characteristics of the sample matrix. icia.es

The sample preparation process typically involves homogenizing the sample in the this compound-containing extraction solution, followed by filtration or centrifugation to remove solid debris and precipitated proteins. scielo.brmdpi.com Further dilution with the extraction solution or mobile phase may be necessary before injection into an HPLC system. sci-hub.se The stability of ascorbic acid in this compound extracts allows for reliable determination within a reasonable timeframe after extraction. sci-hub.se

Table 3: Comparison of Different Extraction Solutions for Vitamin C in Vegetables

| Extraction Solution | Matrix | Average Recovery (%) |

|---|---|---|

| Water | Collard and Tomato | Lower than MPA solutions |

| 4.5% this compound (MPA) | Collard and Tomato | 90 |

| 3% MPA, 8% Acetic Acid, 1 mM EDTA, 0.15 M H₂SO₄ | Collard and Tomato | Not specified, but used in optimized method |

Data from a study on the optimization of methodology to analyze ascorbic and dehydroascorbic acid in vegetables. researchgate.netscielo.br

Environmental and Industrial Considerations of Metaphosphoric Acid

Environmental Fate and Management of Phosphate (B84403) Levels

Metaphosphoric acid, as a form of condensed phosphoric acid, is part of the broader environmental cycle of phosphorus. The industrial production of its precursor, phosphoric acid, has significant environmental implications. The "wet process," which involves reacting phosphate rock with sulfuric acid, is a major source of industrial by-products. valcogroup-valves.comneonickel.comresearchgate.net For every ton of phosphoric acid produced, approximately five tons of a byproduct called phosphogypsum are generated. researchgate.netnih.govmdpi.com This phosphogypsum is often disposed of in large stockpiles, which can occupy significant land areas and pose environmental risks due to impurities. researchgate.netnih.gov

These impurities can include phosphates, fluorides, sulfates, heavy metals, and naturally occurring radionuclides. researchgate.netnih.gov There is a risk of these toxic elements accumulating in the soil and leaching into surrounding water bodies, potentially causing toxicity to plants, animals, and humans. researchgate.net

Industrial Production Processes and Purity

This compound is not typically produced directly but is derived from orthophosphoric acid. The production of the precursor, phosphoric acid, is primarily achieved through two main commercial methods: the wet process and the thermal process. valcogroup-valves.comneonickel.com The wet process, which accounts for the vast majority of global production, involves the reaction of phosphate rock with sulfuric acid. neonickel.com This method yields a less pure form of phosphoric acid that is primarily used in fertilizer production. neonickel.com

For applications requiring higher purity, such as in the food, pharmaceutical, and chemical industries, the thermal process is used. valcogroup-valves.comneonickel.com This process involves burning elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form a much purer phosphoric acid. neonickel.com

This compound itself is produced by heating orthophosphoric acid (H₃PO₄) or pyrophosphoric acid (H₄P₂O₇) to temperatures above 300°C. chemicalbook.com This process of dehydration polymerization results in a glassy, colorless, and transparent solid with the general formula (HPO₃)n. chemicalbook.com It can also be formed through the partial hydration of phosphorus pentoxide in cold water. chemicalbook.com

The purity of commercially available this compound can vary depending on the intended application. For synthesis and analytical purposes, specific grades are produced. An example of specifications for a synthesis-grade this compound is detailed in the table below.

| Parameter | Specification |

| Description | White glacial sticks |

| Assay (HPO₃) | 56 - 60% |

| Assay (NaPO₃) | 40 - 44% |

| Chloride (Cl) | Max. 0.005% |

| Sulphate (SO₄) | Max. 0.02% |

| Iron (Fe) | Max. 0.002% |

Data sourced from Oxford Lab Fine Chem LLP oxfordlabfinechem.com

This particular product is a mixture of this compound and sodium metaphosphate, highlighting that commercial "this compound" can be a mixture of condensed phosphoric acids and their salts.

Health and Safety Aspects in Research and Industrial Handling

This compound is a corrosive substance that requires careful handling in both research and industrial settings to prevent injury. carlroth.comfishersci.com It can cause severe skin burns and serious eye damage. carlroth.com Therefore, comprehensive safety measures are essential.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

Eye Protection: Safety goggles with side protection or a face shield are necessary to prevent contact with the eyes. fishersci.comcarlroth.com

Hand Protection: Chemical-resistant, impervious gloves should be worn. scbt.com It is important to check the integrity of gloves before each use. scbt.com

Skin Protection: Protective clothing is required to prevent skin contact. fishersci.com In case of potential for significant exposure, a fully protective impervious suit may be necessary. scbt.com

Respiratory Protection: If dusts or mists are generated, a suitable respirator should be used. fishersci.comscbt.com

Handling and Storage: Proper handling and storage procedures are critical to ensure safety.

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comwsu.edu

Handling Procedures: Avoid dust formation when handling the solid material. carlroth.comcarlroth.com Containers should be opened and handled with care. carlroth.comcarlroth.com General occupational hygiene practices, such as washing hands after handling and before breaks, should be followed. carlroth.comcarlroth.com

Storage Conditions: this compound is hygroscopic and should be stored in a cool, dry place in a tightly sealed container. scbt.com It should be stored away from incompatible materials such as strong bases, strong oxidizing agents, and moisture. fishersci.comscbt.comwsu.edu

First Aid Measures: In the event of accidental exposure, immediate action is required:

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. carlroth.comfishersci.comwsu.edu

Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with plenty of water and soap. scbt.comwsu.edu Because it is a corrosive substance, immediate medical attention is required. carlroth.com

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical advice. fishersci.comscbt.com

Ingestion: Rinse the mouth with water. Do not induce vomiting, as there is a danger of perforation of the esophagus and stomach. Call a physician immediately. carlroth.comfishersci.com

The table below summarizes key safety information for this compound.

| Hazard Class | GHS Pictogram | Signal Word | Key Hazard Statements |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Information compiled from multiple Safety Data Sheets. carlroth.com

Future Research Directions and Emerging Applications

Exploration of Novel Metaphosphoric Acid Derivatives with Tailored Reactivity

The synthesis and characterization of new this compound derivatives with precisely controlled reactivity represent a key area of future research. Scientists are exploring the generation of a variety of O-alkyl, N,N-dialkylamino, and N-alkylamino metaphosphates, as well as O-alkyl metathiophosphates. bohrium.comtandfonline.com These derivatives can be produced through the thermal or photochemical fragmentation of precursor molecules like 2,3-oxaphosphabicyclo[2.2.2]octene derivatives. bohrium.comtandfonline.com

The ability to introduce different functional groups onto the phosphorus center allows for the fine-tuning of the electrophilicity and steric properties of the metaphosphate intermediate. This tailored reactivity is crucial for their application as novel phosphorylating agents, enabling the selective phosphorylation of complex biomolecules such as sugars and peptides. tandfonline.com For instance, the phosphorylation of 1,2,3,4-tetraacetyl-β-D-glucopyranose has been achieved using photochemically generated N,N-dimethylmetaphosphoramidate. tandfonline.com

Current research efforts are focused on expanding the library of metaphosphate precursors to generate an even wider array of derivatives. The trapping of these reactive intermediates with various nucleophiles, including epoxides to form 1,3,2-dioxaphospholanes, provides a versatile method for both detecting their formation and synthesizing new heterocyclic compounds. bohrium.comtandfonline.com

| Derivative Type | Precursor System | Generation Method | Potential Applications |

| O-alkyl metaphosphates | 2,3-oxaphosphabicyclo[2.2.2]octene derivatives | Thermal or Photochemical Fragmentation | Novel phosphorylating agents |

| N,N-dialkylamino metaphosphates | 2,3-oxaphosphabicyclo[2.2.2]octene derivatives | Thermal or Photochemical Fragmentation | Synthesis of phosphoramidates |